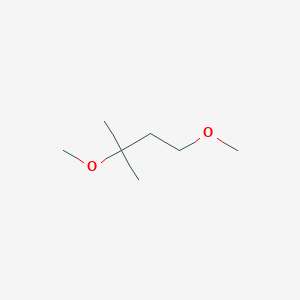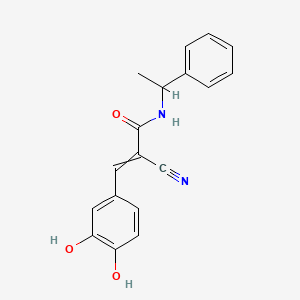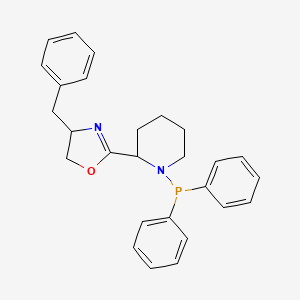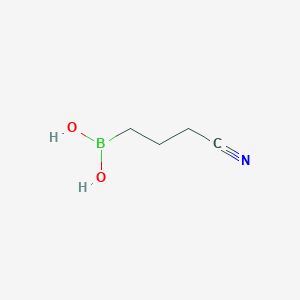![molecular formula C13H10N2O6S B12505033 1-{2-[(2-Carboxythiophen-3-yl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12505033.png)
1-{2-[(2-Carboxythiophen-3-yl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[(2-CARBOXYTHIOPHEN-3-YL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID is a complex organic compound featuring a thiophene ring and a pyridine ring, both of which are functionalized with carboxylic acid groups
准备方法
1-{[(2-羧基噻吩-3-基)氨基甲酰基]甲基}-6-氧代吡啶-3-羧酸的合成通常涉及多步有机反应。一种常见的合成路线包括以下步骤:
噻吩环的形成: 噻吩环可以通过在酸性条件下使合适的先驱体环化来合成。
噻吩环的官能化: 然后通过傅-克酰基化反应使噻吩环官能化为羧基。
吡啶环的形成: 吡啶环是单独合成的,通常通过汉茨希吡啶合成。
环的偶联: 噻吩环和吡啶环通过缩合反应偶联,通常使用氨基甲酰氯中间体。
最终官能化: 通过氧化反应引入羧酸基团获得最终产物。
工业生产方法可能涉及类似的步骤,但针对大规模合成进行了优化,包括使用连续流动反应器和自动化系统以确保高产率和纯度。
化学反应分析
1-{[(2-羧基噻吩-3-基)氨基甲酰基]甲基}-6-氧代吡啶-3-羧酸会经历各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂氧化以引入额外的官能团。
还原: 使用氢化铝锂等试剂的还原反应可以将羧酸转化为醇。
缩合: 该化合物可以与胺缩合形成酰胺,或与醇缩合形成酯。
这些反应中常用的试剂包括酸、碱、氧化剂和还原剂。形成的主要产物取决于所用的特定反应条件和试剂。
科学研究应用
1-{[(2-羧基噻吩-3-基)氨基甲酰基]甲基}-6-氧代吡啶-3-羧酸有几个科学研究应用:
化学: 它被用作合成更复杂分子和材料的构建块。
生物学: 研究该化合物潜在的生物活性,包括抗菌和抗癌特性。
医药: 正在进行研究以探索它作为治疗剂的潜力,特别是在治疗炎症性疾病和癌症方面。
工业: 该化合物用于开发先进材料,如导电聚合物和有机半导体。
作用机制
1-{[(2-羧基噻吩-3-基)氨基甲酰基]甲基}-6-氧代吡啶-3-羧酸的作用机制涉及它与特定分子靶标的相互作用。该化合物可以与酶和受体结合,调节其活性。例如,它可以抑制参与炎症途径的某些酶,从而减少炎症。确切的分子靶标和途径取决于特定的应用,并且是正在进行的研究的主题。
相似化合物的比较
1-{[(2-羧基噻吩-3-基)氨基甲酰基]甲基}-6-氧代吡啶-3-羧酸可以与类似的化合物进行比较,例如:
噻吩-2-羧酸: 一种更简单的噻吩衍生物,具有类似的化学性质,但缺少吡啶环。
吡啶-3-羧酸: 一种更简单的吡啶衍生物,具有类似的化学性质,但缺少噻吩环。
2-氨基噻吩-3-羧酸: 一种噻吩衍生物,具有氨基,与氨基甲酰基相比,可以进行不同的化学反应。
1-{[(2-羧基噻吩-3-基)氨基甲酰基]甲基}-6-氧代吡啶-3-羧酸的独特性在于它结合了噻吩环和吡啶环,赋予了独特的化学和生物性质。
属性
分子式 |
C13H10N2O6S |
|---|---|
分子量 |
322.30 g/mol |
IUPAC 名称 |
1-[2-[(2-carboxythiophen-3-yl)amino]-2-oxoethyl]-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H10N2O6S/c16-9(14-8-3-4-22-11(8)13(20)21)6-15-5-7(12(18)19)1-2-10(15)17/h1-5H,6H2,(H,14,16)(H,18,19)(H,20,21) |
InChI 键 |
FKVDMTITTSSFOQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)N(C=C1C(=O)O)CC(=O)NC2=C(SC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12505007.png)
![1-[(4-Ethylphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B12505009.png)


![3-{3-[1-(tert-butoxycarbonyl)indol-3-yl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoyl}-2,2-dimethyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B12505041.png)

![4-Amino-N3-[3-(trifluoromethyl)phenyl]imidazo[4,3-C][1,2,4]triazine-3,8-dicarboxamide](/img/structure/B12505049.png)


![3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12505059.png)
